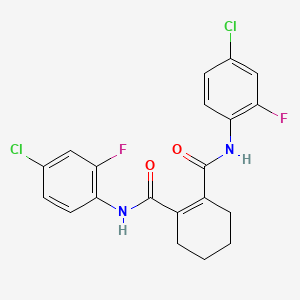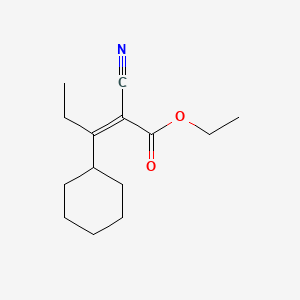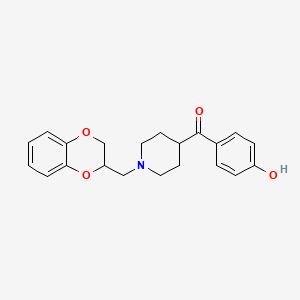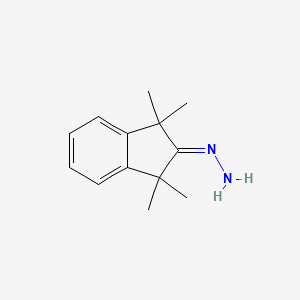
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound characterized by the presence of two 4-chloro-2-fluorophenyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide include:
- N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- N~1~,N~2~-Bis(4-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- N~1~,N~2~-Bis(4-chloro-2-methylphenyl)cyclohex-1-ene-1,2-dicarboxamide
Uniqueness
The presence of both 4-chloro and 2-fluoro substituents in N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide distinguishes it from other similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical and biological properties.
Propiedades
Número CAS |
77282-84-9 |
|---|---|
Fórmula molecular |
C20H16Cl2F2N2O2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
1-N,2-N-bis(4-chloro-2-fluorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H16Cl2F2N2O2/c21-11-5-7-17(15(23)9-11)25-19(27)13-3-1-2-4-14(13)20(28)26-18-8-6-12(22)10-16(18)24/h5-10H,1-4H2,(H,25,27)(H,26,28) |
Clave InChI |
UQNRYKVOPPKQRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium](/img/structure/B14439174.png)

![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)







![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)

